molecular formula C10H10N8OS2 B7791032 1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate

1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate

Cat. No.: B7791032
M. Wt: 322.4 g/mol
InChI Key: CDNKXQJYWVECAT-UHFFFAOYSA-N
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Description

The compound with the identifier “1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often involving automated processes and advanced analytical techniques to monitor the quality of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include those found in the PubChem database, which can be identified using 2-D and 3-D similarity searches .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of this compound’s significance.

Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N4S.H2O/c2*10-5-3-1-8-9-4(3)6-2-7-5;/h2*1-2H,(H2,6,7,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKXQJYWVECAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NC2=S)NN1.C1=C2C(=NC=NC2=S)NN1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NC2=S)NN1.C1=C2C(=NC=NC2=S)NN1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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